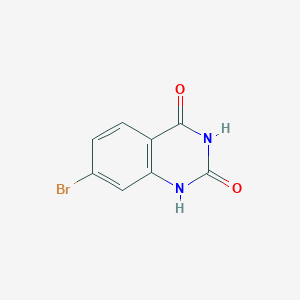

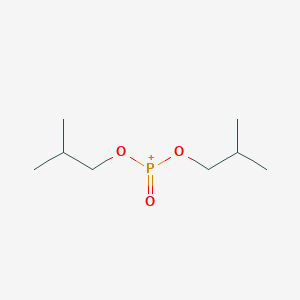

二异丁基亚磷酸酯

描述

Diisobutyl Phosphite is a chemical compound with the CAS Number: 1189-24-8 and Molecular Weight: 193.2 . It is also known by the IUPAC Name diisobutyl phosphite . It is used as a reagent in the synthesis of new bisphosphorothioates and bisphosphoroamidates as potential insecticides .

Molecular Structure Analysis

The molecular structure of Diisobutyl Phosphite is represented by the Inchi Code: 1S/C8H18O3P/c1-7(2)5-10-12(9)11-6-8(3)4/h7-8H,5-6H2,1-4H3/q-1 . This indicates that the molecule is composed of 8 carbon atoms, 18 hydrogen atoms, 3 oxygen atoms, and 1 phosphorus atom.科学研究应用

Marine Environmental Science

Diisobutyl Phosphonate: plays a role in the marine phosphorus redox cycle. It has been studied for its bioavailability to eukaryotic phytoplankton, such as diatoms, which can utilize it as an alternative phosphorus source. This is particularly important in marine environments where dissolved inorganic phosphorus is often a limiting nutrient .

Organophosphorus Chemistry

In the field of organophosphorus chemistry, Diisobutyl Phosphonate derivatives are explored for their chemical diversity and biological functions. They are involved in the global phosphorus cycle and oceanic methane production, and their biochemistry and metabolism are subjects of ongoing research .

Microbial Degradation

The microbial degradation of phosphonates, including Diisobutyl Phosphonate , is a significant area of study. Microorganisms that can degrade these compounds play a crucial role in environmental phosphorus cycling, and understanding the genes and enzymes involved in this process is essential for ecological studies .

Polymer Chemistry

Bis(2-methylpropoxy)-oxophosphanium: is utilized in the synthesis of block copolymers. It acts as an initiator in living cationic polymerization, which is crucial for creating polymers with specific physical and chemical properties. This has applications in the polymer industry for producing materials with controlled molecular weight and architecture .

Hydrolysis Studies

The hydrolysis of phosphinates and phosphonates, including Diisobutyl Phosphonate , is a critical reaction in the preparation of biologically active compounds. These reactions are studied under various conditions to optimize the production of pharmaceuticals and other biologically active materials .

Bioprocessing Materials

Diisobutylphosphite: and its analogs are investigated for their effects on cell growth when used as antioxidants in polyolefin bioprocessing materials. The degradation products of these compounds can influence cell cultures, which is an important consideration in the manufacturing of biopharmaceuticals .

安全和危害

作用机制

Target of Action

Diisobutyl Phosphonate, also known as bis(2-methylpropoxy)-oxophosphanium or Diisobutylphosphite, primarily targets osteoclasts . Osteoclasts are cells that resorb bone, thereby playing a critical role in bone remodeling. The compound has a high affinity for bone mineral, particularly hydroxyapatite binding sites on bony surfaces undergoing active resorption .

Mode of Action

Diisobutyl Phosphonate inhibits osteoclastic bone resorption . It attaches to hydroxyapatite binding sites on bony surfaces, especially those undergoing active resorption . When osteoclasts begin to resorb bone impregnated with the compound, the released Diisobutyl Phosphonate impairs the osteoclasts’ ability to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption . It also reduces osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .

Biochemical Pathways

The biochemical pathways affected by Diisobutyl Phosphonate involve the mevalonate pathway . This pathway generates isoprenoid lipids utilized for the post-translational modification of small GTP-binding proteins essential for osteoclast function . The compound inhibits the enzyme farnesyl pyrophosphate synthase (FPPS) in osteoclasts, which is a key enzyme in this pathway .

Pharmacokinetics

It’s known that phosphonates, in general, have a high affinity for calcium ions, leading to their rapid clearance from the circulation and targeting of hydroxyapatite bone mineral surfaces at sites of active bone remodeling .

Result of Action

The result of Diisobutyl Phosphonate’s action is the inhibition of bone resorption, leading to a decrease in osteoclast activity . This can have beneficial effects in conditions characterized by excessive bone resorption, such as osteoporosis, metastatic bone disease, and Paget’s disease .

属性

IUPAC Name |

bis(2-methylpropoxy)-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3P/c1-7(2)5-10-12(9)11-6-8(3)4/h7-8H,5-6H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKOILOWXGLVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CO[P+](=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70922806 | |

| Record name | Bis(2-methylpropyl) phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisobutylphosphite | |

CAS RN |

1189-24-8 | |

| Record name | Diisobutylphosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOBUTYL PHOSPHONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-methylpropyl) phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

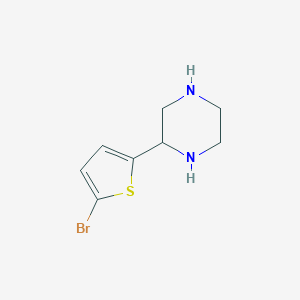

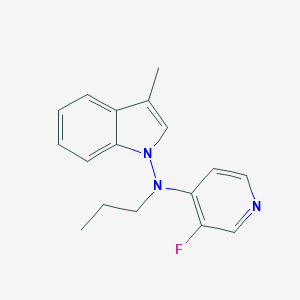

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate](/img/structure/B49142.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B49178.png)